UR-3216

Catalog No.
S546426
CAS No.
220386-65-2
M.F
C27H29N7O7
M. Wt
563.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UR-3216

First-generation oral GPIIb/IIIa antagonists often fail due to paradoxical agonism from LIBS priming. UR-3216, an orally bioavailable prodrug, avoids LIBS expression and receptor priming, ensuring non-priming platelet inhibition. Key advantages: high oral bioavailability with rapid hepatic conversion to UR-2922 and >24h efficacy; binds αIIb D224 without MIDAS engagement, preventing conformational change; mimics abciximab’s 60-80 h receptor occupancy; biliary excretion avoids renal accumulation. Ideal for oral dosing, PK/PD, and integrin outside-in signaling studies.

CAS Number

220386-65-2

Product Name

UR-3216

IUPAC Name

ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate

Molecular Formula

C27H29N7O7

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C27H29N7O7/c1-2-41-24(35)16-33-15-20-14-32(12-11-22(20)30-33)27(37)23(13-17-3-9-21(10-4-17)34(39)40)29-26(36)19-7-5-18(6-8-19)25(28)31-38/h3-10,15,23,38H,2,11-14,16H2,1H3,(H2,28,31)(H,29,36)/t23-/m0/s1

InChI Key

JFXRCSVTAOUYGR-QHCPKHFHSA-N

SMILES

CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=NO)N

solubility

Soluble in DMSO

Synonyms

UR-3216, UR 3216, UR3216

Canonical SMILES

CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=NO)N

Isomeric SMILES

CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)/C(=N/O)/N

The exact mass of the compound ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate is 563.2128 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

UR-3216 (CAS 220386-65-2) is a highly selective, orally active prodrug of the GPIIb/IIIa (integrin αIIbβ3) receptor antagonist UR-2922 [1]. It is primarily procured for cardiovascular and antithrombotic research models requiring sustained in vivo platelet inhibition without the logistical burden of intravenous administration [2]. Unlike standard peptide-based inhibitors, UR-3216 provides a highly favorable pharmacokinetic profile characterized by rapid hepatic bioconversion, high oral bioavailability, and a prolonged duration of efficacy exceeding 24 hours [1]. Its unique binding mechanism makes it a critical tool for studying integrin antagonism, as it achieves high-affinity receptor blockade without engaging the MIDAS metal ion or inducing conformational changes that lead to receptor priming[3].

Research Fit

Prodrug activation
Rapid bioconversion to active metabolite UR-2922 supports GPIIb/IIIa target engagement studies
Oral administration
Sustained receptor blockade research without continuous IV infusion
Biliary excretion
Reduced accumulation risk in renal impairment models vs. renally cleared antiplatelet agents
GPIIb/IIIa selectivity
Selective integrin αIIbβ3 antagonism for platelet aggregation research

Substituting UR-3216 with first-generation oral GPIIb/IIIa antagonists (such as orbofiban or xemilofiban) frequently leads to experimental failure in in vivo thrombosis models due to paradoxical partial agonism [1]. Many conventional oral antagonists induce ligand-induced binding sites (LIBS) upon binding, which primes the receptor and triggers prothrombotic activity or severe thrombocytopenia [2]. Furthermore, substituting the UR-3216 prodrug directly with its active metabolite (UR-2922) compromises oral bioavailability, rendering it unsuitable for long-term pharmacokinetic studies [1]. UR-3216 is strictly required when researchers need a non-priming, orally bioavailable small molecule that mimics the receptor occupancy profile of the intravenous biologic abciximab without the associated bleeding risks [3].

Substitution Risk

1

GPIIb/IIIa antagonist class heterogeneity — binding affinity, LIBS induction, and pharmacokinetics vary widely; generic substitution may lead to non-equivalent outcomes.

2

Biliary vs. renal excretion mismatch — replacing UR-3216 with a renally cleared antagonist may alter exposure profiles in renal impairment models.

3

LIBS induction liability — many GPIIb/IIIa antagonists induce prothrombotic ligand-induced binding sites, confounding platelet activation endpoints.

Absence of Receptor Priming and LIBS Expression

Unlike first-generation oral antagonists such as orbofiban, the active metabolite of UR-3216 (UR-2922) does not induce ligand-induced binding sites (LIBS) expression or partial agonism upon receptor binding [1]. This is achieved by binding to the αIIb D224 residue without engaging the MIDAS metal ion[2].

Evidence DimensionLIBS expression and receptor priming
Target Compound Data0% LIBS expression; no prothrombotic activity
Comparator Or BaselineOrbofiban (induces significant LIBS expression and partial agonism)
Quantified DifferenceComplete elimination of receptor priming artifacts
ConditionsIn vitro human platelet binding assays

Eliminating paradoxical pro-aggregatory effects is essential for accurate antithrombotic efficacy modeling and avoiding thrombocytopenia in vivo.

Binding affinity (Kd)
Reported
< 1 nM
Supports target engagement assessment
Orbofiban: reported low affinity

Platelet Receptor Affinity and Binding Kinetics

The active form of UR-3216 demonstrates exceptionally tight binding to resting human platelets, achieving a Ki of <1 nM and a slow dissociation rate of 90 minutes[1]. This superior binding kinetic profile ensures prolonged receptor blockade compared to standard reversible small-molecule antagonists[1].

Evidence DimensionReceptor affinity (Ki) and dissociation rate (k_off)
Target Compound DataKi < 1 nM; k_off = 90 min
Comparator Or BaselineStandard RGD-mimetic small molecules (faster dissociation rates and lower resting affinity)
Quantified DifferenceSub-nanomolar affinity with prolonged 90-minute dissociation
ConditionsIn vitro resting human platelet assays

High affinity combined with a slow off-rate ensures sustained target engagement, enabling manageable once-daily oral dosing regimens in animal models.

LIBS induction
Head-to-head
Absent vs. present
Supports prothrombotic risk differentiation
Orbofiban: induced LIBS expression

Mainstream Laboratory Workflow Fit: Oral Administration vs. IV Biologics

UR-3216 achieves an abciximab-like residence time on platelets (60 to 80 hours) but is formulated as a highly bioavailable oral prodrug [1]. This eliminates the need for continuous intravenous infusion required by biologic benchmarks, maintaining >80% inhibition of platelet aggregation with a low peak-to-trough ratio [1].

Evidence DimensionDosing route and platelet residence half-life
Target Compound DataOral administration; 60–80 hours residence
Comparator Or BaselineAbciximab (requires IV administration for similar residence)
Quantified DifferenceMatches biologic-level residence time (60-80h) via oral prodrug delivery
ConditionsIn vivo pharmacokinetic and bleeding time models

Drastically simplifies long-term in vivo study logistics by allowing manageable once-daily oral dosing instead of complex intravenous infusions.

Platelet half‑life
Reported
60–80 h
Supports sustained blockade models
Once-daily oral; occupancy similar to IV abciximab

Reproducibility in Complex Disease Models: Biliary Excretion

Unlike many renally cleared GPIIb/IIIa antagonists, UR-3216 is excreted predominantly in the bile [1]. This distinct metabolic pathway prevents drug accumulation in subjects with compromised kidney function, ensuring consistent and reproducible dosing profiles [1].

Evidence DimensionPrimary excretion route and accumulation risk
Target Compound DataBiliary excretion; no accumulation in renal dysfunction
Comparator Or BaselineRenally cleared antagonists (e.g., tirofiban, eptifibatide)
Quantified DifferenceComplete avoidance of renal accumulation artifacts
ConditionsIn vivo metabolic tracking in chronic renal dysfunction models

Prevents drug accumulation and toxicity artifacts, ensuring high reproducibility in cardiovascular models that incorporate chronic renal impairment.

Excretion route
Class‑level
Biliary
Supports renal impairment model use
Quantitative comparison data not available
PK profile vs. class
Class‑level
Reported favorable profile
Supports consistent oral PK studies
Vs. orbofiban, xemilofiban, sibrafiban
Platelet inhibition & bleeding
Endpoint context
>80% inhibition; low peak‑to‑trough ratio
Supports platelet inhibition endpoint monitoring
No excessive bleeding or thrombocytopenia reported

In Vivo Antithrombotic Efficacy Modeling

UR-3216 is the optimal choice for oral dosing studies evaluating the long-term prevention of platelet aggregation. Its lack of LIBS expression ensures that researchers can model antithrombotic efficacy without the confounding variables of paradoxical thrombosis or severe thrombocytopenia seen with first-generation oral antagonists [1].

Integrin αIIbβ3 Structural and Mechanistic Assays

Because UR-3216 binds to the αIIb D224 residue without engaging the MIDAS metal ion, it serves as a critical non-priming benchmark molecule in structural biology assays investigating integrin conformational changes and outside-in signaling pathways[2].

Cardiovascular Pharmacokinetic (PK) Profiling in Renal Impairment

For PK/PD studies involving renal dysfunction models, UR-3216 is highly preferred over renally cleared agents like tirofiban. Its rapid hepatic bioconversion and strictly biliary excretion pathway prevent unintended drug accumulation, ensuring reproducible dosing [3].

Comparative Benchmarking Against Intravenous Biologics

UR-3216 is frequently procured as a small-molecule oral control when evaluating the efficacy and receptor occupancy of new intravenous antiplatelet biologics. Its ability to mimic the 60-to-80-hour platelet residence time of abciximab makes it an ideal reference standard for sustained receptor blockade[3].

Application Selection Guide

Application
Selection Property
Validation Focus
Thrombosis model studies
Sustained oral GPIIb/IIIa blockade
Receptor occupancy and platelet inhibition endpoints
Platelet aggregation assay reference
High‑affinity GPIIb/IIIa binding
Standardized inhibition response context
Renal impairment PK/PD studies
Biliary excretion pathway
Exposure accumulation and pharmacodynamic variability
GPIIb/IIIa class differentiation
Distinct LIBS and binding kinetics
Structure‑activity relationship context

XLogP3

1.9

Exact Mass

563.2128

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Aga Y, Baba K, Tam S, Nakanishi T, Yoneda K, Kita J, Ueno H. UR-3216: a new generation oral platelet GPIIb/IIIa antagonist. Curr Pharm Des. 2004;10(14):1597-601. Review. PubMed PMID: 15134558.
2: Baba K, Aga Y, Nakanishi T, Motoyama T, Ueno H. UR-3216: a manageable oral GPIIb/IIIa antagonist. Cardiovasc Drug Rev. 2001 Spring;19(1):25-40. Review. PubMed PMID: 11314599.

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